N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
Description
N-(2-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxyethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic small molecule characterized by a 1,2,3-triazole core substituted with a methyl group at the N1 position and a carboxamide group at C4. The carboxamide nitrogen is further linked to a 2-hydroxyethyl chain bearing a 2,3-dihydrobenzofuran moiety at the 5-position. This structural framework combines a heteroaromatic triazole ring with a dihydrobenzofuran system, a bicyclic oxygen-containing heterocycle, which may enhance metabolic stability and influence binding interactions.
Properties
IUPAC Name |
N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-1-methyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c1-18-8-11(16-17-18)14(20)15-7-12(19)9-2-3-13-10(6-9)4-5-21-13/h2-3,6,8,12,19H,4-5,7H2,1H3,(H,15,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USCCQUOXVOSFDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NCC(C2=CC3=C(C=C2)OCC3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting with the preparation of the benzofuran core This can be achieved through the cyclization of 2,3-dihydroxybenzaldehyde derivatives under acidic conditions
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process, ensuring consistency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles such as sodium azide (NaN₃) or alkyl halides.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of corresponding alcohols or amines.
Substitution: Generation of triazole derivatives or other substituted benzofurans.
Scientific Research Applications
Chemistry: This compound serves as a versatile intermediate in organic synthesis, enabling the construction of more complex molecules. Its benzofuran core is particularly useful in the development of new pharmaceuticals and agrochemicals.
Biology: The triazole ring in this compound can interact with biological targets, making it a candidate for drug discovery. It has shown potential in inhibiting various enzymes and receptors involved in disease pathways.
Medicine: Research has indicated that derivatives of this compound may possess antimicrobial, anti-inflammatory, and anticancer properties. Its ability to modulate biological pathways makes it a promising candidate for therapeutic development.
Industry: The compound's chemical stability and reactivity make it suitable for use in material science, particularly in the development of advanced polymers and coatings.
Mechanism of Action
The mechanism by which N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide exerts its effects involves interactions with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the derivatives being studied.
Comparison with Similar Compounds
Structural and Functional Analysis
The compound is compared below with structurally analogous triazole carboxamides and related heterocyclic derivatives (Table 1).
Table 1: Structural Comparison of Triazole Carboxamide Derivatives
Key Observations:
Heterocyclic Core Variations: The target compound’s 1,2,3-triazole core is distinct from benzimidazole , isoxazole , and thiadiazole-triazole hybrids . Thiadiazole-containing analogs (e.g., ) introduce sulfur, which may influence redox properties or metal chelation.
Substituent Effects: The 2,3-dihydrobenzofuran moiety in the target compound provides a rigid, oxygen-rich aromatic system, contrasting with the ethoxyphenyl group in or tetrahydrofuran in . This rigidity may enhance target selectivity or metabolic stability.
Pharmacological Implications: Lipophilicity differences are notable: ethoxy () and methoxy () groups increase hydrophobicity, whereas hydroxyethyl and dihydrobenzofuran balance hydrophilicity and aromaticity. The tetrahydrofuran substituent in introduces a flexible, oxygen-containing chain, which might improve membrane permeability compared to the target’s hydroxyethyl group.
Synthetic Considerations: Many analogs (e.g., ) likely utilize copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation, a standard method for 1,2,3-triazoles.
Biological Activity
N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a compound with the molecular formula and a molecular weight of 288.30 g/mol. This compound has garnered attention in pharmacological research due to its diverse biological activities, particularly in neuroprotection and anti-inflammatory effects.
Chemical Structure
The compound features a triazole ring, which is known for its potential in medicinal chemistry. The presence of the benzofuran moiety contributes to its biological activity by enhancing interactions with various biological targets.
Neuroprotective Effects
Research indicates that derivatives of triazole compounds exhibit neuroprotective properties. Specifically, studies have shown that related compounds can inhibit neurotoxicity induced by amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease. For instance, compounds similar to this compound have demonstrated significant protective effects against oxidative stress and neuroinflammation by modulating pathways such as NF-κB signaling .
Table 1: Summary of Neuroprotective Activities
| Compound | Activity | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound 1 | Neuroprotection | 3.08 ± 0.29 | Inhibition of Aβ aggregation |
| Compound 2 | Anti-inflammatory | 2.91 ± 0.47 | NF-κB pathway inhibition |
| N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-1-methyl-1H-triazole | TBD | TBD | TBD |
Antiviral Properties
Recent studies have highlighted the antiviral potential of triazole-containing compounds against various viral infections. For example, research on similar triazole derivatives has shown promising results against COVID-19 by inhibiting viral replication through interactions with the main protease of the coronavirus . This suggests that N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-1-methyl-1H-triazole-4-carboxamide may also possess similar antiviral properties.
Table 2: Antiviral Activity Data
| Compound | Virus Targeted | EC50 (nM) | Mechanism |
|---|---|---|---|
| Compound A | Coronavirus | 1163 | Main protease inhibition |
| Compound B | Hepatitis C Virus | TBD | TBD |
Mechanistic Insights
The biological activity of N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-1-methyl-1H-triazole-4-carboxamide can be attributed to its ability to interact with specific biochemical pathways:
- Neurotransmitter Regulation : The compound may influence neurotransmitter uptake and release by interacting with transporters such as hDAT (dopamine transporter), hNET (norepinephrine transporter), and hSERT (serotonin transporter).
- Oxidative Stress Modulation : By reducing reactive oxygen species (ROS) generation and enhancing cellular antioxidant defenses, this compound can protect neuronal cells from oxidative damage.
- Inflammatory Response : The inhibition of pro-inflammatory cytokines and modulation of inflammatory pathways are crucial for its anti-inflammatory effects.
Case Studies
Several case studies have explored the efficacy of triazole derivatives in preclinical models:
- Study on Alzheimer's Disease Models : In scopolamine-induced models of Alzheimer's disease, administration of triazole derivatives resulted in improved cognitive function and reduced behavioral deficits .
- Antiviral Efficacy Assessment : In vitro studies demonstrated that certain triazole compounds could inhibit viral replication significantly in cell cultures infected with coronaviruses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
